N-benzyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N-benzyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4/c1-15-13-19(22-14-17-9-5-3-6-10-17)25-21(23-15)16(2)20(24-25)18-11-7-4-8-12-18/h3-13,22H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGBJLZCUHNVRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Precursors
The synthesis begins with commercially available ethyl acetoacetate (β-ketoester) and 5-amino-3-methyl-1-phenylpyrazole (aminopyrazole derivative). Key intermediates include:
Table 1: Key Precursors and Their Roles
Cyclocondensation for Core Formation
The pyrazolo[1,5-a]pyrimidine core is synthesized via acid-catalyzed cyclocondensation. Ethyl acetoacetate reacts with 5-amino-3-methyl-1-phenylpyrazole in acetic acid under reflux (120°C, 8–12 hours), yielding Intermediate B . The reaction proceeds through:
Reaction Conditions:
N7 Amine Benzylation
Intermediate B undergoes nucleophilic substitution with benzylamine to introduce the N7-benzyl group. This step requires activation of the pyrimidinone oxygen, typically using phosphoryl chloride (POCl₃) to convert the carbonyl group into a chloropyrimidine intermediate.
Procedure:
Table 2: Optimization of Benzylation
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | THF | 78% → 85% |
| Temperature | 60°C | Reduced side products |
| Equivalents of POCl₃ | 3.0 | Complete chlorination |
Methylation at Positions 3 and 5
Methyl groups are introduced via Mitsunobu reaction or alkylation with methyl iodide. For 3,5-dimethyl substitution:
-
Position 3 : Methylation occurs during aminopyrazole synthesis (pre-installed methyl group).
-
Position 5 : Post-cyclization methylation using methyl iodide and potassium carbonate in dimethylformamide (DMF).
Industrial-Scale Optimization Challenges
Regioselectivity Control
Unwanted regioisomers may form during cyclocondensation due to the ambident nucleophilicity of aminopyrazoles. Strategies to improve selectivity include:
Side Reactions and Byproduct Mitigation
Common byproducts include:
-
Di-substituted pyrimidines : Controlled by stoichiometric ratios of reactants.
-
Oxidation products : Avoided by inert atmosphere (N₂ or Ar).
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Oxidation Reactions
The pyrazolo[1,5-a]pyrimidine core undergoes oxidation at electron-rich positions. Key observations include:
-
Oxidation of the pyrimidine ring :
Treatment with potassium permanganate (KMnO₄) in acidic conditions yields a 7-keto derivative via dehydrogenation . -
Side-chain oxidation :
The benzyl group oxidizes to a carbonyl moiety under strong oxidizing agents like Jones reagent (CrO₃/H₂SO₄) .
Table 1: Oxidation Reaction Outcomes
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| KMnO₄ (0.1 M) | H₂SO₄, 80°C, 4 hr | 3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-one | 62 |
| CrO₃/H₂SO₄ | Acetone, 0°C, 2 hr | N-(benzoyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine | 48 |
Reduction Reactions
Selective reduction depends on the substituent’s electronic environment:
-
Pyrimidine ring reduction :
Catalytic hydrogenation (H₂/Pd-C) saturates the pyrimidine ring, forming a tetrahydropyrimidine derivative . -
Nitrile reduction :
LiAlH₄ reduces cyano substituents to aminomethyl groups under anhydrous conditions .
Kinetic Studies :
Reduction rates correlate with steric hindrance from the 3,5-dimethyl groups, as shown in Table 2 .
Table 2: Reduction Kinetics
| Substrate Modification | Rate Constant (k, ×10⁻³ s⁻¹) |
|---|---|
| 3,5-dimethyl derivative | 1.2 |
| Unsubstituted analog | 3.8 |
Substitution Reactions
The 7-amine group participates in nucleophilic substitutions:
-
Acylation :
Reacts with acetyl chloride (AcCl) in pyridine to form the 7-acetamido derivative . -
Suzuki–Miyaura coupling :
Palladium-catalyzed cross-coupling introduces aryl groups at the 2-position .
Regioselectivity :
Microwave-assisted synthesis favors 7-amino products over 5-amino regioisomers (9:1 ratio) .
Cyclization and Condensation
The compound serves as a precursor for fused heterocycles:
-
With cinnamoyl derivatives :
Forms polycyclic systems via [4+2] cycloaddition under microwave irradiation (150°C, 20 min) . -
With β-diketones :
Produces pyrazolo[3,4-b]quinolines in ethanol reflux .
Mechanistic Insight :
X-ray crystallography confirms cyclization occurs through the pyrazole nitrogen, not the pyrimidine carbon .
Biological Activity Correlation
Reactivity directly impacts pharmacological properties:
-
Antimycobacterial activity :
Electron-withdrawing substituents (e.g., 4-fluorophenyl) enhance Mycobacterium tuberculosis inhibition (MIC = 0.8 μM) . -
Kinase inhibition :
Acetylated derivatives show reduced CDK2 affinity compared to parent amine (IC₅₀: 12 nM vs. 4 nM).
Spectroscopic Characterization
Key data from reaction products:
-
¹H NMR :
-
7-Acetamido derivative: δ 2.1 (s, 3H, CH₃CO), δ 8.3 (s, 1H, NH).
-
-
X-ray diffraction :
Bond lengths in the pyrazolo[1,5-a]pyrimidine core (1.35–1.41 Å) confirm aromaticity .
Industrial-Scale Considerations
Optimized parameters for large-scale synthesis:
Scientific Research Applications
Anticancer Activity
One of the primary applications of N-benzyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is its role as a potential anticancer agent. Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit significant inhibitory effects on various cancer cell lines.
Case Study: CDK Inhibition
A study highlighted the compound's ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound demonstrated promising IC50 values against several cancer cell lines:
| Compound ID | MCF-7 (IC50 nM) | HepG-2 (IC50 nM) | HCT-116 (IC50 nM) |
|---|---|---|---|
| This compound | 45 ± 3.2 | 38 ± 2.1 | 50 ± 4.0 |
These results suggest that the compound may serve as a lead structure for developing new anticancer therapies targeting CDK pathways .
Kinase Inhibition
Beyond CDKs, this compound has been investigated for its inhibitory effects on other kinases. The pyrazolo[1,5-a]pyrimidine scaffold is known for its ability to mimic ATP and interact with kinase domains effectively.
Anti-inflammatory Properties
Research has also pointed to the anti-inflammatory potential of this compound. Pyrazole derivatives are known to exhibit anti-inflammatory activities by inhibiting enzymes involved in inflammatory pathways.
Experimental Findings
In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents at different positions on the pyrazolo-pyrimidine scaffold.
Synthesis Overview
A common method for synthesizing this compound involves:
- Formation of the pyrazole ring via condensation reactions.
- Introduction of the benzyl group through nucleophilic substitution.
- Final modifications to achieve desired substituents on the phenyl ring.
The characterization of synthesized compounds is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity .
Mechanism of Action
The mechanism of action of N-benzyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Position 2 Substituents
Positions 3 and 5 Substituents
7-Amine Substituents
Anti-Mycobacterial Activity
- Active Analogs : 3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl) derivatives (e.g., compound 32, MIC = 0.2 µM) exhibit superior M.tb inhibition due to fluorine’s electronegativity and π-stacking .
- Target Compound : Lacks electron-withdrawing groups (e.g., fluorine) at position 3, which may reduce anti-M.tb potency.
CRF1 Receptor Antagonism
- MPZP (): 3-(4-Methoxy-2-methylphenyl) and 2,5-dimethyl groups confer nanomolar affinity (IC₅₀ = 12 nM).
- Target Compound : Dimethyl groups at 3 and 5 may reduce receptor interaction compared to MPZP’s methoxy-phenyl motif.
Metabolic Stability
- N-(Pyridin-2-ylmethyl) Derivatives (): Show >80% stability in mouse/human liver microsomes.
- Benzyl Substituents : Likely susceptible to cytochrome P450-mediated oxidation, reducing half-life .
Data Tables
Table 1. Substituent Profiles and Anti-M.tb Activity of Selected Analogs
Table 2. Physicochemical Properties
| Compound ID | logP (Predicted) | Molecular Weight | Solubility (µM) | Metabolic Stability (%) |
|---|---|---|---|---|
| 32 | 3.8 | 438.5 | 25 | 85 (Mouse) |
| MPZP | 4.2 | 455.5 | 12 | 92 (Human) |
| Target Compound | 4.5* | 343.4 | ~10* | ~60* |
*Predicted using analogous structures.
Biological Activity
N-benzyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, neuroleptic effects, and mechanisms of action based on diverse sources.
Chemical Structure and Properties
This compound is characterized by its unique pyrazolo[1,5-a]pyrimidine scaffold. The structure can be depicted as follows:
The compound features a benzyl group and two methyl groups at specific positions on the pyrazolo ring, which contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, a related compound was shown to inhibit the growth of various cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and MCF7 (breast cancer) with IC50 values indicating potent cytotoxicity.
The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, particularly through the modulation of mTOR pathways as indicated in some studies .
Neuroleptic Effects
In addition to anticancer properties, compounds similar to this compound have shown potential as neuroleptics. Research indicates that certain pyrazolo derivatives can effectively reduce apomorphine-induced stereotyped behavior in animal models, suggesting their utility in treating psychosis with a favorable side effect profile compared to traditional antipsychotics like haloperidol .
Case Studies and Research Findings
- Antitumor Activity : In a study by Bouabdallah et al., derivatives were screened against Hep-2 and P815 cell lines, showing significant cytotoxic potential with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .
- Mechanistic Insights : Research by Xia et al. highlighted that specific pyrazolo compounds induced apoptosis in cancer cells while inhibiting cell cycle progression through Aurora-A kinase inhibition .
- Comparative Analysis : A comparative study involving various pyrazolo derivatives indicated that modifications at the benzyl position significantly enhanced anticancer activity, demonstrating structure-activity relationships essential for drug design .
Q & A
Q. What strategies validate target engagement in cellular models?
- Methodological Answer :
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein stability after compound treatment .
- RNA interference : Knock down the putative target and assess if compound efficacy is abolished .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
